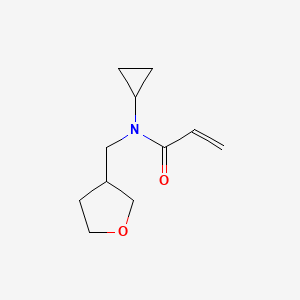![molecular formula C12H21N3O5S B7575872 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)
1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of glucose metabolism.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid involves the inhibition of 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid. 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid is an enzyme that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in the regulation of glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid, 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid increases the levels of active incretin hormones, which leads to improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is a potent and selective inhibitor of 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid, with minimal off-target effects. In vivo studies have shown that the compound can improve glucose metabolism and insulin sensitivity in animal models of diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid in lab experiments are its potency and selectivity as a 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid inhibitor, which allows for precise modulation of glucose metabolism. The limitations of using the compound are its cost and availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
For research on 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid include the development of more efficient synthesis methods and the optimization of its pharmacological properties. The compound has potential applications in the treatment of diabetes and metabolic disorders, as well as in the study of incretin hormone physiology and glucose metabolism. Additionally, research on the compound's off-target effects and potential side effects will be important for its clinical development.
Métodos De Síntesis
The synthesis of 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid involves several steps. The first step is the preparation of the intermediate compound 4-(Boc-amino)piperidine-1-carboxylic acid, which is then reacted with 2-(methylcarbamoyl)pyrrolidine to yield the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid has been extensively used in scientific research, particularly in the field of diabetes and metabolic disorders. The compound has been shown to be a potent and selective inhibitor of 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid, which is a key enzyme involved in the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of glucose metabolism, and their degradation by 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid can lead to impaired glucose tolerance and diabetes. By inhibiting 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid, 1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid can increase the levels of active incretin hormones and improve glucose metabolism.
Propiedades
IUPAC Name |
1-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S/c1-13-11(16)10-3-2-6-15(10)21(19,20)14-7-4-9(5-8-14)12(17)18/h9-10H,2-8H2,1H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBMHJBQEADOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)


![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)




